molecular formula C14H8Cl3NO3 B185537 2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid CAS No. 19356-90-2

2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid

Cat. No. B185537
CAS RN: 19356-90-2
M. Wt: 344.6 g/mol
InChI Key: GENNKIPKBYUMBY-UHFFFAOYSA-N
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Description

2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid (2TPCA) is an organic compound with a wide range of uses in scientific research. It is a derivative of benzoic acid, and is typically used in the form of its sodium salt. 2TPCA has been used in a variety of experiments, ranging from biochemistry to pharmacology, and has been found to have a number of beneficial effects.

Scientific Research Applications

2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid has been used in a variety of scientific research applications, including biochemistry, pharmacology, and toxicology. It has been used to study the effects of chemicals on the human body, as well as to study the effects of drugs on the nervous system. Additionally, 2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid has been used to study the effects of environmental pollutants on the human body.

Mechanism of Action

2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid has been found to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are hormones that play an important role in inflammation and pain. By inhibiting COX-2, 2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid can reduce inflammation and pain. Additionally, 2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid has been found to inhibit the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, which are hormones that play a role in allergic reactions and asthma.
Biochemical and Physiological Effects
2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid has been found to have a number of beneficial effects on the human body. It has been found to reduce inflammation and pain, as well as to reduce allergic reactions and asthma symptoms. Additionally, 2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid has been found to have anti-cancer properties, and has been shown to reduce the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid in laboratory experiments is that it is relatively inexpensive and easy to obtain. Additionally, 2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid is stable and can be stored for long periods of time without significant degradation. However, 2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid can be toxic in high concentrations, and should be handled with caution.

Future Directions

2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid has a wide range of potential future applications in scientific research. For example, it could be used to study the effects of environmental pollutants on the human body, or to study the effects of drugs on the nervous system. Additionally, 2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid could be used to develop new drugs for the treatment of inflammation, pain, allergies, and asthma. Finally, 2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid could be used to develop new treatments for cancer.

Synthesis Methods

2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid can be synthesized from benzoic acid and 2,4,5-trichlorophenol, which is a byproduct of the chlorination of phenol. The reaction is carried out in an aqueous solution of sodium hydroxide, which acts as a catalyst. The reaction is exothermic and proceeds rapidly, with a yield of up to 99%. The resulting product is a white crystalline solid that is soluble in water and organic solvents.

properties

IUPAC Name

2-[(2,4,5-trichlorophenyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl3NO3/c15-9-5-11(17)12(6-10(9)16)18-13(19)7-3-1-2-4-8(7)14(20)21/h1-6H,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENNKIPKBYUMBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350725
Record name 2-[(2,4,5-trichlorophenyl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid

CAS RN

19356-90-2
Record name 2-[(2,4,5-trichlorophenyl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((2,4,5-TRICHLOROANILINO)CARBONYL)BENZOIC ACID
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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